molecular formula C17H13N3S B2743932 4-{[(4-Methylphthalazin-1-yl)sulfanyl]methyl}benzonitrile CAS No. 923174-72-5

4-{[(4-Methylphthalazin-1-yl)sulfanyl]methyl}benzonitrile

Cat. No.: B2743932
CAS No.: 923174-72-5
M. Wt: 291.37
InChI Key: NJADDOLPOBVWIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{[(4-Methylphthalazin-1-yl)sulfanyl]methyl}benzonitrile is a heterocyclic compound featuring a benzonitrile core linked to a 4-methylphthalazine moiety via a sulfanylmethyl bridge. The phthalazine ring, a bicyclic aromatic system with two nitrogen atoms, and the benzonitrile group contribute to its electronic and steric properties, making it a candidate for applications in corrosion inhibition, medicinal chemistry, or materials science. This article focuses on its structural and functional comparison with analogous compounds reported in recent literature.

Properties

IUPAC Name

4-[(4-methylphthalazin-1-yl)sulfanylmethyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3S/c1-12-15-4-2-3-5-16(15)17(20-19-12)21-11-14-8-6-13(10-18)7-9-14/h2-9H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJADDOLPOBVWIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C2=CC=CC=C12)SCC3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-{[(4-Methylphthalazin-1-yl)sulfanyl]methyl}benzonitrile involves several steps One common method starts with the preparation of 4-methylphthalazine, which is then reacted with a thiol compound to form the thioether linkageThe reaction conditions typically include the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine .

Chemical Reactions Analysis

4-{[(4-Methylphthalazin-1-yl)sulfanyl]methyl}benzonitrile undergoes various chemical reactions, including:

Scientific Research Applications

Antiviral Activity

Recent studies have highlighted the compound's potential as an antiviral agent, particularly against the Hepatitis C virus (HCV).

  • Mechanism of Action : The compound has been shown to inhibit HCV replication by targeting the virus's entry stage. In structure-activity relationship studies, derivatives of benzonitrile exhibited enhanced antiviral activity at low nanomolar concentrations, indicating a promising therapeutic potential against HCV infections .
  • Pharmacokinetics : Compounds derived from this scaffold demonstrated favorable pharmacokinetic profiles, being orally available and exhibiting prolonged presence in plasma after administration. For instance, a derivative was identified with an effective concentration (EC50) of 0.022 μM and a selectivity index (SI) greater than 600, suggesting low toxicity and high efficacy .

Anticancer Properties

The compound has also shown promise in cancer treatment through various mechanisms:

  • Inhibition of Cancer Cell Growth : Phthalazine derivatives have demonstrated significant antiproliferative effects on several cancer cell lines. The inhibition occurs through mechanisms such as affecting vascular endothelial growth factor pathways, which are crucial for tumor growth and metastasis .
  • Combination Therapies : Research indicates that this compound can be utilized in combination therapies alongside traditional chemotherapeutic agents like alkylating agents and topoisomerase inhibitors. This strategy enhances the overall efficacy of cancer treatments by leveraging synergistic effects .

Pharmaceutical Formulations

The compound is being explored for its formulation into pharmaceutical compositions:

  • Formulation Development : The synthesis of 4-{[(4-Methylphthalazin-1-yl)sulfanyl]methyl}benzonitrile involves creating stable formulations that can be administered effectively. These formulations are essential for ensuring bioavailability and therapeutic effectiveness in clinical settings .
  • Therapeutic Applications : The potential uses of this compound extend to treating diseases that benefit from the inhibition of specific molecular targets involved in cancer progression and viral infections. Its development into a pharmaceutical product is ongoing, focusing on optimizing dosage forms for clinical applications .

Case Studies and Research Findings

Several case studies have documented the efficacy and safety profiles of compounds related to this compound:

Study Focus Findings Reference
Antiviral ActivityIdentified as an effective HCV entry inhibitor with low toxicity; pharmacokinetic studies support oral availability.
Cancer TreatmentDemonstrated significant antiproliferative effects on multiple cancer cell lines; potential for combination therapy with existing drugs.
Pharmaceutical DevelopmentOngoing formulation studies to enhance bioavailability and therapeutic efficacy in clinical applications.

Mechanism of Action

The mechanism of action of 4-{[(4-Methylphthalazin-1-yl)sulfanyl]methyl}benzonitrile involves its interaction with specific molecular targets. The thioether linkage allows the compound to bind to certain enzymes or receptors, inhibiting their activity. This inhibition can affect various biochemical pathways, leading to changes in cellular functions .

Comparison with Similar Compounds

Structural Features

The target compound’s unique architecture combines a phthalazine heterocycle with a benzonitrile group. Key structural analogs and their differences are summarized below:

Compound Name Core Structure Key Substituents Application/Study Reference
4-{[(4-Methylphthalazin-1-yl)sulfanyl]methyl}benzonitrile Benzonitrile (4-Methylphthalazin-1-yl)sulfanylmethyl Theoretical applications* -
4-((4-Hydroxy-3-(pyridine-2-ylimino)phenyl)diazenyl)benzonitrile [57] Benzonitrile Diazenyl, pyridine-imino Corrosion inhibition
4-(2-(4-(Methylthio)phenyl)-1-(triethylgermyl)propan-2-yl)benzonitrile [24] Benzonitrile Methylthio, triethylgermyl Synthetic methodology
4-(4-Methylpiperazinomethyl)benzonitrile Benzonitrile Piperazinylmethyl Safety and stability
4-[(Methylsulfonyl)methyl]benzonitrile Benzonitrile Methylsulfonylmethyl Synthetic route optimization

Notes:

  • Phthalazine vs.
  • Sulfanylmethyl Linker : The thioether (-S-) bridge differs from oxidized sulfonyl (-SO₂-) groups in or diazenyl (-N=N-) linkers in , impacting redox stability and electronic effects. Thioethers are less polar but more nucleophilic than sulfonamides or sulfones.
  • Substituent Effects : The methyl group on phthalazine may reduce steric hindrance compared to bulky groups like triethylgermyl in , favoring applications requiring molecular flexibility.

Computational Insights

Density functional theory (DFT) studies, as applied to [57] and in methods like the Colle-Salvetti correlation-energy formula , could predict the target compound’s reactive sites. For example:

  • Electron Density Distribution : The phthalazine ring may localize electron density at nitrogen atoms, enhancing binding to corrosive ions or biological receptors.
  • Solubility and Stability : Comparative DFT analysis of sulfanyl vs. sulfonyl linkers (as in ) may reveal differences in hydrophobicity and oxidative stability.

Biological Activity

4-{[(4-Methylphthalazin-1-yl)sulfanyl]methyl}benzonitrile is a compound of increasing interest in medicinal chemistry due to its structural features that suggest potential biological activities. This article explores its biological activity, focusing on enzyme inhibition, anticancer properties, and antioxidant effects based on various studies.

Structural Characteristics

The compound features a phthalazin moiety, a thioether group, and a benzonitrile component. These structural elements contribute to its reactivity and interactions within biological systems. The molecular formula is C13H12N2SC_{13}H_{12}N_2S with a molecular weight of approximately 232.31 g/mol.

Enzyme Inhibition

Research indicates that the nitrile group in this compound may facilitate interactions with various enzymes. The thioether moiety is particularly significant for enzyme inhibition studies, as it can act as a sulfur donor, potentially affecting enzyme kinetics and binding interactions.

Methods of Study:

  • Enzyme Kinetics: The compound is introduced into enzymatic systems to observe its effects on enzyme activity.
  • Structural Analysis: Techniques such as X-ray crystallography and NMR spectroscopy are employed to characterize binding interactions.

Antioxidant Activity

The antioxidant potential of the compound has been explored using various assays:

  • DPPH Scavenging Assay: This method evaluates the ability of the compound to scavenge free radicals.
  • ABTS Assay: Similar to DPPH, this assay measures radical scavenging capacity but uses a different radical source.

In studies assessing related compounds, moderate antioxidant activity was observed, suggesting that this compound may also possess such properties .

Summary of Findings

Biological ActivityObservations
Enzyme Inhibition Potential interactions with enzymes; further studies needed for specific targets.
Anticancer Properties Limited cytotoxicity observed in preliminary tests; further investigation required.
Antioxidant Activity Moderate activity noted in related compounds; suggests potential for further exploration.

Q & A

Basic: What are the optimal synthetic routes for 4-{[(4-Methylphthalazin-1-yl)sulfanyl]methyl}benzonitrile?

Methodological Answer:
The synthesis typically involves multi-step reactions, starting with nucleophilic substitution or coupling reactions. For example:

  • Step 1: React 4-methylphthalazine-1-thiol with a benzonitrile derivative containing a methyl halide group (e.g., 4-(bromomethyl)benzonitrile) in polar aprotic solvents like dimethylformamide (DMF) or pyridine. These solvents stabilize intermediates and minimize side reactions .
  • Step 2: Control reaction temperatures (e.g., 60–80°C) to ensure regioselective bond formation between the phthalazine sulfur and the benzonitrile methyl group.
  • Purification: Use recrystallization (e.g., ethanol/dichloromethane mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the product .

Basic: How is the compound characterized structurally?

Methodological Answer:
Structural characterization combines:

  • X-ray crystallography: Resolve bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding, π-π stacking). Software like SHELXL refines atomic coordinates and thermal displacement parameters .
  • Spectroscopy:
    • NMR: Assign peaks for aromatic protons (δ 7.2–8.5 ppm) and nitrile groups (C≡N stretch at ~2220 cm⁻¹ in IR).
    • Mass spectrometry: Confirm molecular weight via ESI-MS (e.g., [M+H]⁺ peak matching theoretical mass).
  • Thermal analysis: TGA/DSC to assess decomposition temperatures and crystallinity .

Example Data from Crystallography:

Bond TypeLength (Å)Angle (°)
C–S1.78S–C–C≡N: 112.5
C≡N1.16Dihedral angle: 72.91° (naphthyl vs. phenyl)
(Derived from )

Advanced: How to resolve contradictions in crystallographic data refinement?

Methodological Answer:
Discrepancies in refinement (e.g., thermal parameters, hydrogen bonding) can arise due to:

  • Twinned crystals: Use SHELXL’s TWIN command to model twin domains .
  • Disorder: Apply PART and SUMP restraints for overlapping atomic positions.
  • Validation: Cross-check with PLATON’s ADDSYM to detect missed symmetry elements .
  • Cross-validation: Compare results with independent software (e.g., OLEX2 or CRYSTALS) to ensure reproducibility .

Advanced: What computational methods predict the compound’s electronic and reactive properties?

Methodological Answer:

  • Density Functional Theory (DFT): Calculate HOMO-LUMO gaps to predict reactivity (e.g., nucleophilic attack at the sulfur atom). Software like Gaussian or ORCA optimizes geometries at the B3LYP/6-31G* level .
  • Molecular Dynamics (MD): Simulate solvent interactions (e.g., DMF) to assess solubility and aggregation behavior.
  • Spectroscopic modeling: Compare computed IR/NMR spectra with experimental data to validate tautomeric forms or conformational isomers .

Advanced: How to analyze reaction mechanisms for byproduct formation during synthesis?

Methodological Answer:
Byproducts (e.g., dimerized phthalazine derivatives) arise due to:

  • Competing pathways: Use kinetic studies (e.g., time-resolved NMR) to identify intermediates.
  • Computational modeling: Locate transition states (TS) for side reactions (e.g., TS for sulfur-oxidation vs. C–S bond formation) .
  • Chromatographic analysis: Employ HPLC-MS to isolate and characterize byproducts. Adjust reaction conditions (e.g., lower temperature, inert atmosphere) to suppress undesired pathways .

Basic: What purification methods are effective post-synthesis?

Methodological Answer:

  • Recrystallization: Use solvent pairs like ethanol/dichloromethane to exploit solubility differences. Slow evaporation yields high-purity crystals for crystallography .
  • Column chromatography: Optimize eluent polarity (e.g., 20–40% ethyl acetate in hexane) to separate nitrile derivatives from sulfur-containing impurities .
  • Flash chromatography: Reduce purification time while maintaining resolution for gram-scale synthesis .

Advanced: How to study bioactivity pathways involving this compound?

Methodological Answer:

  • In vitro assays: Test inhibitory activity against enzymes (e.g., kinases) via fluorescence-based assays. Use IC₅₀ values to quantify potency .
  • Molecular docking: Simulate ligand-protein interactions (e.g., with Autodock Vina) to identify binding sites on target proteins (e.g., cancer-related kinases).
  • Pathway analysis: Combine transcriptomics (RNA-seq) and proteomics (LC-MS) to map downstream effects in cell lines treated with the compound .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.